Welcome to the BenchChem Online Store!
molecular formula C10H13ClFNO B8706136 1-(p-Fluorophenyl)-3-methylamino-propan-1-one hydrochloride

1-(p-Fluorophenyl)-3-methylamino-propan-1-one hydrochloride

Cat. No. B8706136
M. Wt: 217.67 g/mol
InChI Key: DWISTMVBJQAODM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06881845B2

Procedure details

To a solution of 42.15 g (0.137 mole) of compound VI dissolved in 221 mL of a MeOH-water (1:1) mixture were added 9.68 g of Pd over 5% carbon (56.5% water). The mixture was hydrogenated at atmospheric pressure for 1 hour. The catalyst was filtered and the solvent was evaporated to dryness. The solid formed was recrystallized from AcCN and acetone to give 28.6 g (96%) of compound VII as a white crystalline solid.
Name
compound VI
Quantity
42.15 g
Type
reactant
Reaction Step One
Quantity
221 mL
Type
solvent
Reaction Step One
Name
Quantity
9.68 g
Type
catalyst
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[ClH:1].[CH2:2]([N:9](C)[CH2:10][CH2:11][C:12]([C:14]1[CH:19]=[CH:18][C:17]([F:20])=[CH:16][CH:15]=1)=[O:13])C1C=CC=CC=1>CO.O.[Pd]>[ClH:1].[F:20][C:17]1[CH:16]=[CH:15][C:14]([C:12](=[O:13])[CH2:11][CH2:10][NH:9][CH3:2])=[CH:19][CH:18]=1 |f:0.1,2.3,5.6|

Inputs

Step One
Name
compound VI
Quantity
42.15 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)N(CCC(=O)C1=CC=C(C=C1)F)C
Name
Quantity
221 mL
Type
solvent
Smiles
CO.O
Step Two
Name
Quantity
9.68 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The solid formed
CUSTOM
Type
CUSTOM
Details
was recrystallized from AcCN and acetone

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.FC1=CC=C(C=C1)C(CCNC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 28.6 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.